molecular formula C19H22BrN B1527158 2-(1-Adamantyl)isoquinolinium bromide CAS No. 19984-56-6

2-(1-Adamantyl)isoquinolinium bromide

Cat. No.: B1527158
CAS No.: 19984-56-6
M. Wt: 344.3 g/mol
InChI Key: QPNNPCVWUDOYQO-UHFFFAOYSA-M
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Description

2-(1-Adamantyl)isoquinolinium bromide is a quaternary ammonium salt derivative of isoquinoline. It has a molecular formula of C19H22BrN and a molecular weight of 344.3 g/mol .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as this compound, involves various methods. These include the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides .


Molecular Structure Analysis

The molecular structure of this compound is based on the adamantane framework, a tricyclic molecule that has appeared as a building block in organic synthesis . The molecule exhibits exceptional stability due to the delocalization of charge in the heteroaromatic system .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, cyanomethyl pyridinium and isoquinolinium salts have been used as versatile chemical reagents for the synthesis of annulated heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 344.3 g/mol .

Future Directions

The future directions in the research of 2-(1-Adamantyl)isoquinolinium bromide and similar compounds involve the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Properties

IUPAC Name

2-(1-adamantyl)isoquinolin-2-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N.BrH/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-6,13-16H,7-12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNNPCVWUDOYQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Adamantyl)isoquinolinium bromide
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2-(1-Adamantyl)isoquinolinium bromide
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2-(1-Adamantyl)isoquinolinium bromide
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2-(1-Adamantyl)isoquinolinium bromide
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2-(1-Adamantyl)isoquinolinium bromide
Reactant of Route 6
2-(1-Adamantyl)isoquinolinium bromide

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